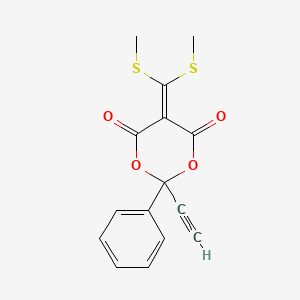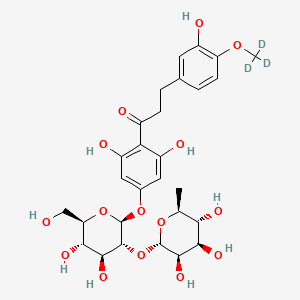
Neohesperidin Dihydrochalcone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neohesperidin dihydrochalcone-d3 is a derivative of neohesperidin, a flavonoid found in citrus fruits. This compound is known for its intense sweetness, being approximately 1000 times sweeter than sucrose. It is commonly used as a non-nutritive sweetener in various food and pharmaceutical products due to its ability to mask bitter tastes and enhance flavors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neohesperidin dihydrochalcone-d3 is synthesized through the hydrogenation of neohesperidin. The process involves the following steps:
Extraction of Neohesperidin: Neohesperidin is extracted from the bitter orange (Citrus aurantium) using solvents like ethanol or methanol.
Hydrogenation: The extracted neohesperidin undergoes hydrogenation in the presence of a catalyst, typically palladium on carbon (Pd/C), under alkaline conditions.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Utilizing large quantities of citrus peels to extract neohesperidin.
Catalytic Hydrogenation: Employing industrial hydrogenation reactors to convert neohesperidin to neohesperidin dihydrochalcone under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: Neohesperidin dihydrochalcone-d3 undergoes various chemical reactions, including:
Hydrolysis: Breaking down the compound into its constituent parts.
Glucuronidation: Adding glucuronic acid to the compound.
Sulfation: Adding sulfate groups to the compound.
Glutamylation: Adding glutamic acid residues to the compound.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions.
Glucuronidation and Sulfation: Enzymatic reactions facilitated by specific enzymes like UDP-glucuronosyltransferases and sulfotransferases.
Major Products Formed:
Hesperetin Dihydrochalcone: A product formed through deglucosylation.
Various Metabolites: Including glucuronides, sulfates, and glutamylated derivatives.
Scientific Research Applications
Neohesperidin dihydrochalcone-d3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of neohesperidin dihydrochalcone-d3 involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways like MAPK and NF-κB.
Sweet Taste Receptor Activation: Binds to the human sweet taste receptor TAS1R2+TAS1R3, inducing a sweet taste sensation.
Comparison with Similar Compounds
Neohesperidin dihydrochalcone-d3 is compared with other similar compounds like:
Naringin Dihydrochalcone: Another sweetener derived from naringin, also found in citrus fruits.
Hesperidin Dihydrochalcone: Derived from hesperidin, known for its antioxidant properties.
Uniqueness:
Properties
Molecular Formula |
C28H36O15 |
|---|---|
Molecular Weight |
615.6 g/mol |
IUPAC Name |
1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1/i2D3 |
InChI Key |
ITVGXXMINPYUHD-RKUSAFQTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


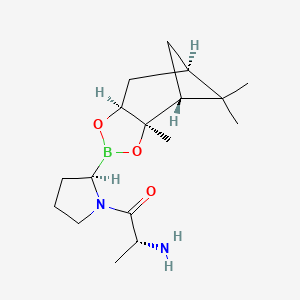

![N-[(5R)-5-[(2S,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl]acetamide](/img/structure/B13839668.png)

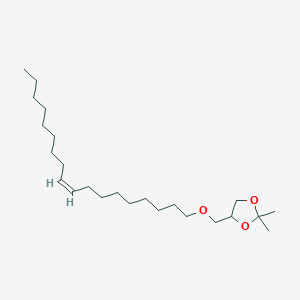
![D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13839693.png)
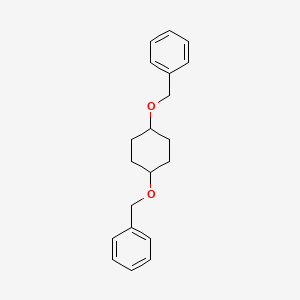
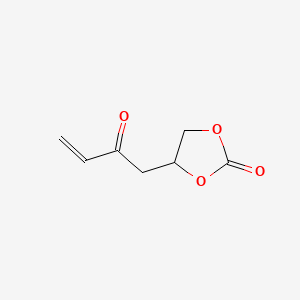
![2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol](/img/structure/B13839698.png)
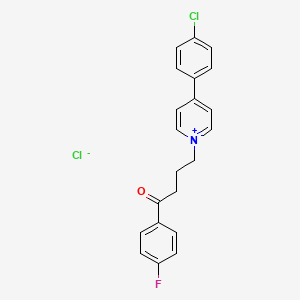
![3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide](/img/structure/B13839708.png)
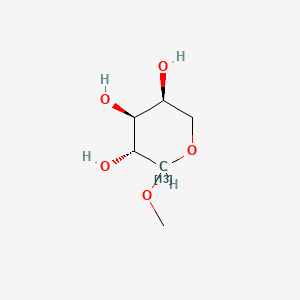
![[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B13839722.png)
